molecular formula C8H12N2O2 B8283199 5-Methoxymethoxymethyl-pyridin-2-ylamine

5-Methoxymethoxymethyl-pyridin-2-ylamine

Cat. No.: B8283199
M. Wt: 168.19 g/mol
InChI Key: MLIFZLKDGJSIGJ-UHFFFAOYSA-N
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Description

5-Methoxymethoxymethyl-pyridin-2-ylamine is a pyridine derivative featuring an amine group at position 2 and a methoxymethoxymethyl substituent at position 4. The methoxymethoxymethyl group (–CH₂OCH₂OCH₃) introduces steric bulk and enhanced hydrophilicity compared to simpler methoxy or methyl substituents.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-(methoxymethoxymethyl)pyridin-2-amine

InChI

InChI=1S/C8H12N2O2/c1-11-6-12-5-7-2-3-8(9)10-4-7/h2-4H,5-6H2,1H3,(H2,9,10)

InChI Key

MLIFZLKDGJSIGJ-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Isomers and Positional Variants

(a) 6-Methoxypyridin-2-ylamine (CAS 17920-35-3)
  • Structure : Methoxy group at position 6, amine at position 2.
  • Molecular Weight : 124.14 g/mol (C₆H₈N₂O).
  • Key Differences : The methoxy group at position 6 alters electronic distribution compared to position 5. The absence of the methoxymethoxymethyl group reduces steric hindrance and solubility.
  • Price : $240/g (1 g) .
(b) 4-Methoxypyridin-2-ylamine (CAS 10201-73-7)
  • Structure : Methoxy group at position 4, amine at position 2.
  • Molecular Weight : 124.14 g/mol (C₆H₈N₂O).
  • Simpler substituent structure compared to the target compound.
  • Price : $240/g (1 g) .
(c) 2-Methoxypyridin-4-ylamine (CAS 20265-39-8)
  • Structure : Methoxy at position 2, amine at position 3.
  • Molecular Weight : 124.14 g/mol (C₆H₈N₂O).
  • Key Differences : Reversed substituent positions may affect hydrogen bonding and aromatic π-stacking interactions. Lower steric demand compared to the target compound.
  • Price : $240/g (1 g) .

Bipyridine and Pyrimidine Analogues

(a) 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS 1249109-42-9)
  • Structure : Bipyridine system with methoxy at position 2 (first pyridine) and amine at position 2 (second pyridine).
  • Molecular Weight : 201.23 g/mol (C₁₁H₁₁N₃O).
  • Higher molecular weight and complexity compared to monosubstituted pyridines .
(b) 5-(4-Methoxyphenyl)pyrimidin-2-amine
  • Structure : Pyrimidine core with a 4-methoxyphenyl group at position 5 and amine at position 2.
  • Key Differences : Pyrimidine’s dual nitrogen atoms create stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The methoxyphenyl group introduces a planar aromatic system distinct from the target compound’s aliphatic ether chain .

Halogenated and Functionalized Derivatives

(a) 3-Iodo-4-methoxypyridin-2-ylamine
  • Structure : Iodo and methoxy substituents at positions 3 and 4, respectively.
  • Key Differences : The iodine atom increases molecular weight (267.03 g/mol) and polarizability, making it suitable for radiolabeling or Suzuki-Miyaura couplings. Lacks the hydrophilic ether chain of the target compound .
(b) 4,6-Dichloro-5-methoxypyrimidine
  • Structure : Dichloro and methoxy substituents on a pyrimidine ring.
  • Key Differences : Chlorine atoms enhance electrophilicity, favoring nucleophilic aromatic substitution. The pyrimidine ring’s electronic properties differ significantly from pyridine derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Price (1 g) Key Substituents
5-Methoxymethoxymethyl-pyridin-2-ylamine Not Available C₈H₁₂N₂O₂ ~168.19 (estimated) N/A –NH₂ (C2), –CH₂OCH₂OCH₃ (C5)
6-Methoxypyridin-2-ylamine 17920-35-3 C₆H₈N₂O 124.14 $240 –NH₂ (C2), –OCH₃ (C6)
4-Methoxypyridin-2-ylamine 10201-73-7 C₆H₈N₂O 124.14 $240 –NH₂ (C2), –OCH₃ (C4)
5-(2-Methoxypyridin-3-YL)pyridin-2-amine 1249109-42-9 C₁₁H₁₁N₃O 201.23 N/A Bipyridine with –OCH₃ and –NH₂
3-Iodo-4-methoxypyridin-2-ylamine Not Available C₆H₇IN₂O 267.03 N/A –I (C3), –OCH₃ (C4), –NH₂ (C2)

Key Observations and Research Implications

Substituent Position : Positional isomers (e.g., 4- vs. 6-methoxy) exhibit distinct electronic profiles, impacting applications in catalysis or drug design.

Functional Group Complexity : The methoxymethoxymethyl group in the target compound likely enhances solubility but may complicate synthetic routes compared to simpler methoxy derivatives.

Biological Relevance : Pyridine and pyrimidine amines are common in pharmaceuticals (e.g., kinase inhibitors). The target compound’s ether chain could modulate membrane permeability or target binding .

Synthetic Challenges : Halogenated derivatives (e.g., 3-iodo-4-methoxypyridin-2-ylamine) offer handles for cross-coupling, whereas the target compound may require protective-group strategies for selective functionalization .

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